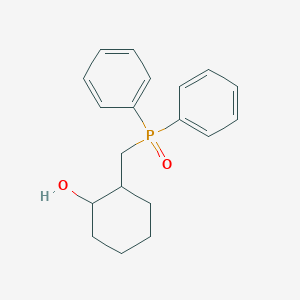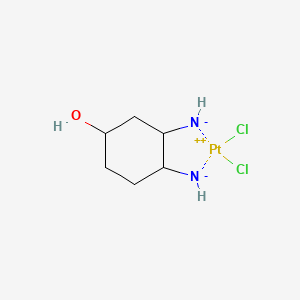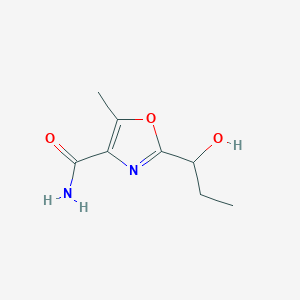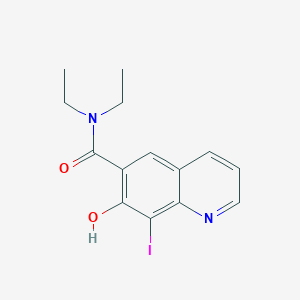
6-Quinolinecarboxamide, N,N-diethyl-7-hydroxy-8-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, such as 7-hydroxyquinoline.
Carboxylation: The carboxyl group is introduced at the 6th position through a carboxylation reaction using carbon dioxide under high pressure.
Amidation: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative with diethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 7-Keto-8-iodoquinoline-6-carboxamide.
Reduction: N,N-Diethyl-7-hydroxyquinoline-6-carboxamide.
Substitution: N,N-Diethyl-7-hydroxy-8-thioquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Clioquinol: Another quinoline derivative with antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline-2-carboxamide: A compound with similar structural features but different biological activities.
Uniqueness
N,N-Diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, iodine atom, and carboxamide group makes it a versatile compound for various applications.
Propiedades
Número CAS |
829666-53-7 |
|---|---|
Fórmula molecular |
C14H15IN2O2 |
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
N,N-diethyl-7-hydroxy-8-iodoquinoline-6-carboxamide |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(19)10-8-9-6-5-7-16-12(9)11(15)13(10)18/h5-8,18H,3-4H2,1-2H3 |
Clave InChI |
WBDIBXREEWMVNL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



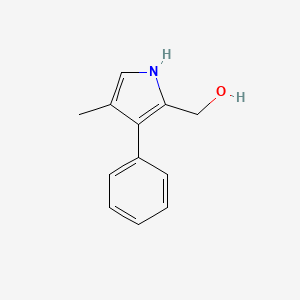
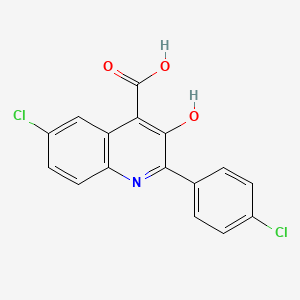
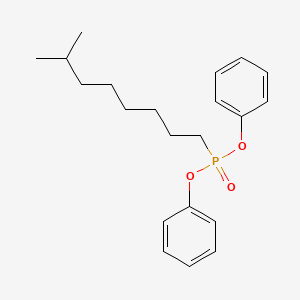
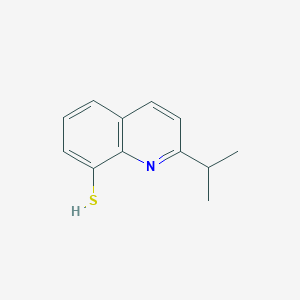
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
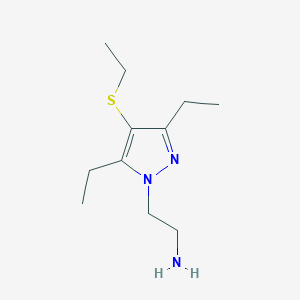
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
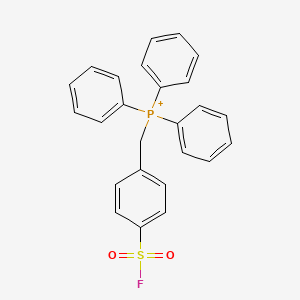
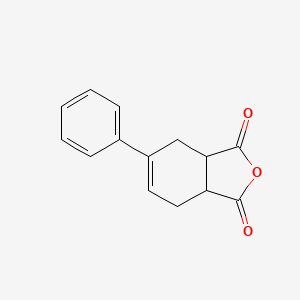
![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
